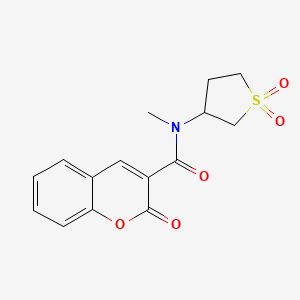
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide, also known as DTT-MOC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of the natural product chromene, which has been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
GIRK Channel Activation for Neurological Disorders
This compound has been characterized as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in the modulation of neuronal excitability and have been implicated in various neurological disorders. The activation of these channels by the compound can be beneficial for therapeutic strategies targeting conditions such as epilepsy, pain perception, and anxiety .
Drug Development for Cardiac Ailments
Due to its effect on GIRK channels, which are also present in cardiac tissues, this compound has potential applications in the development of drugs for heart-related conditions. GIRK channels in the heart regulate heart rate, and modulating these channels can lead to new treatments for arrhythmias and other cardiac dysfunctions .
Pharmacological Tool Compound
As a selective and brain-penetrant pharmacological tool compound, it can help in understanding the physiological roles of GIRK channels. This is particularly useful in neuroscience research where the detailed study of ion channels is essential for unraveling the complexities of brain function .
Metabolic Stability in Drug Design
The compound has shown improved metabolic stability over prototypical urea-based compounds. This property is significant in the pharmacokinetics of drug design, ensuring that the therapeutic agents remain stable and active within the biological system for the desired duration .
Molecular Interaction Studies
The unique structural features of this compound make it a valuable tool for studying molecular interactions, especially in the context of binding affinities and receptor activation. Such studies are fundamental in the field of medicinal chemistry for the design of more effective drugs .
Biological Characterization and Synthesis
The compound’s synthesis and biological characterization are crucial for the discovery of new therapeutic agents. Understanding its synthesis pathway can lead to the development of more efficient methods for producing such compounds on a larger scale for clinical and research applications .
Potential Role in Addiction and Reward Pathways
Given the involvement of GIRK channels in reward and addiction pathways, this compound could be used to explore the mechanisms underlying these processes. This could lead to new insights into addiction treatment and the development of anti-addiction medications .
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various molecular and cellular effects depending on the specific physiological context .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(11-6-7-22(19,20)9-11)14(17)12-8-10-4-2-3-5-13(10)21-15(12)18/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQTXCRDUUFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2896176.png)
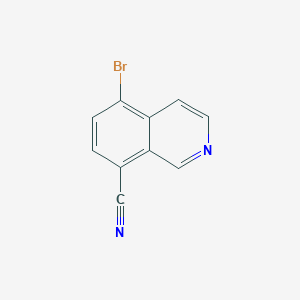
![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]cyclopropanecarbohydrazide](/img/structure/B2896178.png)
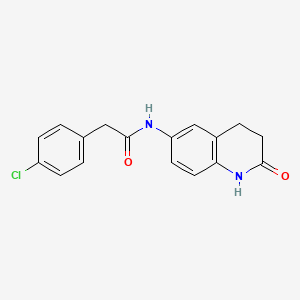

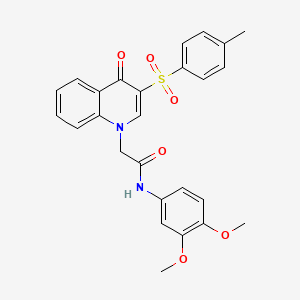
![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)
![tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2896188.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)
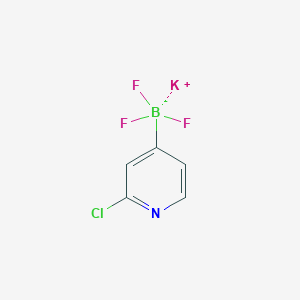

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)